molecular formula C23H21N3O5 B14997650 N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No.: B14997650
M. Wt: 419.4 g/mol
InChI Key: OGXZCYBZSYWXLA-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and an ethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide
  • N-(4-Chlorophenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide

Uniqueness

N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its biological activity and pharmacokinetic properties. This compound’s specific combination of functional groups and structural features makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C23H21N3O5/c1-2-30-17-11-9-16(10-12-17)24-21(27)15-25-20-8-4-3-7-19(20)22(28)26(23(25)29)14-18-6-5-13-31-18/h3-13H,2,14-15H2,1H3,(H,24,27)

InChI Key

OGXZCYBZSYWXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4

Origin of Product

United States

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